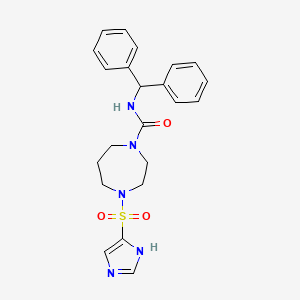![molecular formula C19H16ClFN2OS B6431162 3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide CAS No. 1904181-54-9](/img/structure/B6431162.png)
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide, abbreviated as 3-CF-TPMPA, is an organic compound belonging to the class of amides. It is a synthetic compound that has been used in scientific research and laboratory experiments due to its unique properties. This compound has been studied for its potential applications in medicine, biotechnology, and other fields.
Aplicaciones Científicas De Investigación
3-CF-TPMPA has been studied for its potential applications in scientific research. It has been used as a model compound to study the structure and properties of amides and to understand their biological activities. It has also been used to study the effects of small organic molecules on the activity of enzymes, such as proteases, and to investigate the mechanism of action of drugs. In addition, 3-CF-TPMPA has been used to study the interactions between small molecules and proteins and to investigate the binding of small molecules to proteins.
Mecanismo De Acción
The mechanism of action of 3-CF-TPMPA is not completely understood. However, it is believed that the compound binds to the active site of the target protein and inhibits its activity. It is believed that the compound binds to the active site of the target protein through hydrogen bonding and hydrophobic interactions. The compound is thought to interact with the active site of the target protein through electrostatic interactions with the amino acid residues in the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CF-TPMPA are not well understood. However, it is believed that the compound may have anti-inflammatory and anti-bacterial properties. In addition, it has been suggested that the compound may have potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-CF-TPMPA has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized in the laboratory. In addition, the compound has a low toxicity, making it safe to use in experiments. However, the compound may be difficult to purify due to its low solubility in organic solvents.
Direcciones Futuras
There are several potential future directions for the use of 3-CF-TPMPA in scientific research. One potential direction is to further investigate the compound’s mechanism of action and its potential applications in medicine and biotechnology. In addition, further research is needed to understand the biochemical and physiological effects of the compound. Another potential direction is to investigate the potential of the compound as a tool for drug discovery. Finally, further research is needed to investigate the potential of the compound as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
3-CF-TPMPA can be synthesized from the reaction of 3-chloro-4-fluorophenylacetonitrile with 2-(thiophen-2-yl)pyridin-4-ylmethyl amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is carried out in dichloromethane at a temperature of 0°C for 1 hour. The reaction is then quenched with aqueous hydrochloric acid, and the crude product is collected by filtration. The product is then purified by column chromatography to obtain pure 3-CF-TPMPA.
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-15-10-13(3-5-16(15)21)4-6-19(24)23-12-14-7-8-22-17(11-14)18-2-1-9-25-18/h1-3,5,7-11H,4,6,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFCKZKRRAGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]carbamoyl}benzoate](/img/structure/B6431079.png)
![3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile](/img/structure/B6431084.png)
![tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B6431097.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6431102.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane](/img/structure/B6431122.png)

![5-{[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6431152.png)
![1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6431155.png)
![3,5-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6431163.png)
![4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B6431176.png)
![2-(cyclopentylsulfanyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide](/img/structure/B6431185.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6431188.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B6431190.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6431194.png)